Levobetaxolol hydrochloride
CAS No.: 116209-55-3
Cat. No.: VC20748486
Molecular Formula: C18H30ClNO3
Molecular Weight: 343.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116209-55-3 |
---|---|
Molecular Formula | C18H30ClNO3 |
Molecular Weight | 343.9 g/mol |
IUPAC Name | (2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1 |
Standard InChI Key | CHDPSNLJFOQTRK-LMOVPXPDSA-N |
Isomeric SMILES | CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |
SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |
Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |
Introduction
Chemical Properties and Structure
Levobetaxolol hydrochloride is the single active isomer of betaxolol, specifically the L-isomer, which demonstrates greater pharmacological activity than the D-isomer found in the racemic mixture. This cardioselective β1-adrenergic receptor antagonist has been specifically formulated for ophthalmic applications.
Chemical Identity
The compound is characterized by the following properties:
Property | Description |
---|---|
Chemical Name | 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)-2-propanol hydrochloride |
CAS Number | 116209-55-3 |
Molecular Formula | C₁₈H₃₀ClNO₃ |
Molecular Weight | 343.89 |
FDA UNII | 8MR4W4O06J |
Common synonyms include Betaxon, AL 1577A, (S)-Betaxolol hydrochloride, and Levobetaxolol HCl .
Physical Properties
Levobetaxolol hydrochloride exists as a white to off-white crystalline solid with specific solubility characteristics that influence its pharmaceutical formulation :
Physical Property | Description |
---|---|
Form | Crystalline solid |
Color | White to off-white |
Storage Temperature | Store at -20°C |
Solubility Profile
The compound demonstrates variable solubility across different solvents, which is critical for pharmaceutical development:
Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
---|---|---|
DMF | 10.0 | 29.08 |
DMSO | 59.67 | 173.5 |
Ethanol | 35.0 | 101.78 |
PBS (pH 7.2) | 10.0 | 29.08 |
Water | 47.0 | 136.67 |
This solubility profile demonstrates good aqueous solubility, which is advantageous for its ophthalmic applications .
Pharmacological Properties
Levobetaxolol exhibits distinct pharmacological characteristics that determine its therapeutic value in ophthalmic applications. Its mechanism of action and receptor selectivity profile distinguish it from other beta-blockers used in glaucoma management.
Receptor Selectivity
Levobetaxolol demonstrates significant β₁-selectivity compared to other beta-blockers:
-
89-fold β₁-selective relative to its potency at β₂-receptors in functional assays using isolated animal tissues
-
Higher affinity at cloned human β₁ receptors (Ki = 0.76 nM) than at β₂ receptors (Ki = 32.6 nM)
-
43-fold β₁-selectivity at recombinant human β₁ and β₂ receptors
In contrast, other beta-blockers like levobunolol and timolol exhibit only 2-3 fold β₁-selectivity, making them less selective agents .
Mechanism of Action
Levobetaxolol reduces intraocular pressure primarily by decreasing aqueous humor production. The compound acts through multiple mechanisms:
-
Antagonism of β-adrenergic receptors in non-pigmented ciliary epithelial cells, inhibiting isoproterenol-stimulated cAMP production more potently than dextrobetaxolol or racemic betaxolol
-
Inhibition of adenylyl cyclase activity in both non-pigmented ciliary epithelial cells and trabecular meshwork cells
-
Blockade of L-type calcium channels, which contributes to both its IOP-lowering and potential neuroprotective effects
Pharmacokinetics
The pharmacokinetic profile of levobetaxolol hydrochloride supports its clinical application:
Parameter | Value |
---|---|
Half-life | 20 hours |
This extended half-life contributes to the sustained therapeutic effect observed clinically .
Clinical Applications
Levobetaxolol hydrochloride has established clinical applications in ophthalmology, particularly for conditions associated with elevated intraocular pressure.
Therapeutic Indications
Levobetaxolol is primarily indicated for:
It reduces intraocular pressure by decreasing aqueous humor production, as demonstrated by tonography and aqueous fluorophotometry studies .
Formulations
Levobetaxolol has been formulated in different ophthalmic preparations:
-
Initial 0.5% ophthalmic solution
-
Later 0.25% ophthalmic suspension with improved delivery characteristics
The 0.25% ophthalmic suspension utilizes an innovative delivery vehicle featuring:
-
Cationic exchange resin providing microscopic beads (5 microns in diameter)
-
Poly-acrylic polymer to increase residence time in the conjunctival cul-de-sac
This formulation innovation allowed for reduction in active ingredient concentration while maintaining similar efficacy to the 0.5% solution of betaxolol in reducing IOP in glaucoma and ocular hypertension patients .
Neuroprotective Properties
Beyond IOP reduction, levobetaxolol demonstrates notable neuroprotective properties that may provide additional benefits in glaucoma management.
Calcium Channel Blockade
Levobetaxolol exhibits significant calcium channel blocking activity:
-
Higher affinity than dextrobetaxolol against L-type Ca²⁺ channels
-
Ability to counteract NMDA-induced influx of radioactive calcium into rat retinas
This L-type calcium channel blocking activity is clinically relevant as it may contribute to increased optic nerve head blood flow and beneficial effects on visual fields in glaucoma patients .
Sodium Channel Effects
Complementing its calcium channel effects, levobetaxolol demonstrates capacity to block sodium influx, which may provide neuroprotective benefits for:
-
Axons (in which voltage-sensitive sodium channels are responsible for generation and propagation of action potentials)
-
Cell bodies and dendrites (reducing toxic calcium influx mediated by glutamate)
Experimental Evidence
In experimental models, levobetaxolol has demonstrated significant neuroprotective effects:
-
In ischemia/reperfusion models, levobetaxolol was more effective than timolol in preserving retinal function (measured by electroretinography)
-
Systemic administration upregulated endogenous b-fibroblast growth factor and ciliary neurotrophic factor mRNA (growth factors implicated in photoreceptor cell protection)
-
Prevention of functional and morphological changes in photic-induced retinopathy models
These findings suggest potential benefits beyond IOP reduction in glaucoma patients, addressing the neurodegenerative component of the disease.
Manufacturer | Product Description | Purity | Package Size | Price (USD) |
---|---|---|---|---|
ChemScene | Levobetaxolol hydrochloride | 98.53% | 10mg | $50 |
ChemScene | Levobetaxolol hydrochloride | 98.53% | 50mg | $90 |
ChemScene | Levobetaxolol hydrochloride | 98.53% | 100mg | $160 |
American Custom Chemicals Corporation | Levobetaxolol hydrochloride | 95.00% | 50mg | $224.70 |
DC Chemicals | Levobetaxolol hydrochloride | >98% | 1g | $300 |
This pricing data indicates the relatively high value placed on pharmaceutical-grade levobetaxolol hydrochloride .
Clinical Status
Nevertheless, the compound remains of significant interest to researchers and clinicians due to its unique pharmacological profile and potential neuroprotective benefits that distinguish it from other beta-blockers used in glaucoma management.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume